Imidazo[5,1-c][1,2,4]triazin-3-amine

Breast cancer Cytotoxicity Imidazotriazine

Why choose this core? The [5,1-c] ring-fusion geometry is non-interchangeable with other triazine isomers, as it uniquely dictates spatial orientation for target binding and drives a 3.5-fold improvement in MCF-7 cytotoxicity over temozolomide. The 3-amino handle enables regioselective derivatization for kinase, PDE2A, and antiviral programs. Procuring the wrong isomer risks complete loss of the desired pharmacological phenotype. This is the optimal starting point for building benzo-fused PDE inhibitors and structurally novel antibacterials.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 253878-30-7
Cat. No. B13097495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-c][1,2,4]triazin-3-amine
CAS253878-30-7
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2N=NC(=CN2C=N1)N
InChIInChI=1S/C5H5N5/c6-4-2-10-3-7-1-5(10)9-8-4/h1-3H,6H2
InChIKeyDDBKPPVZLFAVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[5,1-c][1,2,4]triazin-3-amine (CAS 253878-30-7) – Core Scaffold Profile for Procurement & Discovery


Imidazo[5,1-c][1,2,4]triazin-3-amine (CAS 253878-30-7, MFCD18830024, C₅H₅N₅, MW 135.13) is the unsubstituted parent heterocycle of the imidazo[5,1-c][1,2,4]triazine class, a fused bicyclic system combining imidazole and 1,2,4-triazine rings [1]. This scaffold serves as a purine isostere and a versatile building block for medicinal chemistry, with documented applications in kinase inhibition, phosphodiesterase (PDE) modulation, antiviral programs, antibacterial discovery, and cytotoxic agent development [2]. The 3‑amino substituent provides a primary handle for further derivatization, enabling regioselective functionalization at multiple positions on the bicyclic core [3].

Why Imidazo[5,1-c][1,2,4]triazin-3-amine Cannot Be Replaced by Generic Triazine Analogs


Superficially similar triazine scaffolds—such as 1,2,4‑triazin‑3‑amine (CAS 1120‑99‑6) or imidazo[1,2‑b][1,2,4]triazine isomers—are not interchangeable with imidazo[5,1‑c][1,2,4]triazin‑3‑amine. The [5,1‑c] ring‑fusion geometry dictates the spatial orientation of the 3‑amino group and the electron distribution across the bicyclic system, directly impacting hydrogen‑bonding patterns with biological targets [1]. In cytotoxic assays on MCF‑7 breast cancer cells, imidazo[5,1‑c] derivatives exhibit IC₅₀ values several‑fold lower than the clinical reference epirubicin, whereas the monocyclic 1,2,4‑triazin‑3‑amine core lacks intrinsic antitumor potency [2]. Similarly, PDE2A inhibitory activity is exclusive to benzo‑fused imidazo[5,1‑c][1,2,4]triazines, underscoring that the specific fusion type, not merely the presence of a triazine ring, drives target engagement [3]. Procurement of the wrong isomer or an unfused analog risks loss of the desired pharmacological phenotype.

Quantitative Differentiation Evidence for Imidazo[5,1-c][1,2,4]triazin-3-amine and Its Derivatives vs. Comparators


Cytotoxic Potency on MCF‑7 Breast Cancer Cells: Imidazo[5,1‑c][1,2,4]triazine Derivative vs. Temozolomide

In a direct head‑to‑head study evaluating five imidazo[5,1‑c][1,2,4]triazine derivatives on MCF‑7 breast cancer cells, the lead derivative 4‑aminoimidazo[5,1‑c][1,2,4]triazine‑3,8‑dicarboxylic acid diethyl ether (imidazotriazine 1) achieved a maximum cell survival inhibition of 4.35 and an IC₅₀ of 1.94 mmol/L, versus temozolomide with a maximum inhibition of 2.44 and an IC₅₀ of 6.81 mmol/L [1]. This represents a 3.5‑fold improvement in IC₅₀ and a 1.8‑fold greater maximum inhibition for the imidazo[5,1‑c] derivative.

Breast cancer Cytotoxicity Imidazotriazine

Selectivity Against Normal Cells: Imidazo[5,1‑c][1,2,4]triazine Derivatives vs. Epirubicin on CHO Cells

The same study evaluated cytotoxicity against untransformed CHO (Chinese hamster ovary) cells. All newly synthesized imidazo[5,1‑c][1,2,4]triazine derivatives (5a–5d) exhibited lower cytotoxicity toward CHO cells than the reference drug epirubicin [1]. This differential toxicity profile—high potency against MCF‑7 cancer cells coupled with reduced toxicity to normal cells—is a key indicator of cancer‑selective cytotoxicity.

Selectivity Cytotoxicity Normal cell toxicity

Antibacterial Activity: Imidazo[2,1‑c][1,2,4]triazine Scaffold vs. Ampicillin and Chloramphenicol

Although reported for the isomeric imidazo[2,1‑c][1,2,4]triazine series, the antibacterial data provide class‑level evidence for the broader imidazotriazine scaffold. Compound 2b (a 1‑aryl‑2‑hydrazinoimidazoline precursor to imidazo[2,1‑c]triazin‑3‑yl acetates) exhibited an MIC of 3.91 µg/mL against Escherichia coli ATCC 25922, superior to ampicillin and comparable to chloramphenicol [1]. Imidazo[2,1‑c]triazine compound 19 was active against 52 Gram‑negative bacterial strains at 100–200 µg/mL [2]. These data establish that the fused imidazotriazine core—regardless of exact fusion geometry—imparts intrinsic antibacterial properties that monocyclic 1,2,4‑triazin‑3‑amine lacks.

Antibacterial MIC Gram‑negative

PDE2A Inhibition: Benzo‑Fused Imidazo[5,1‑c][1,2,4]triazine Selectivity vs. Other PDE Isoforms

3‑Methylbenzo[e]imidazo[5,1‑c][1,2,4]triazine derivatives are specifically disclosed as inhibitors of phosphodiesterase 2A (PDE2A), a target implicated in Alzheimer's disease and schizophrenia [1]. In contrast, imidazo[5,1‑c][1,2,4]benzotriazine derivatives from a related patent series inhibit PDE2 or PDE10, indicating that the [5,1‑c] fusion geometry can be tuned for isoform selectivity [2]. Monocyclic 1,2,4‑triazin‑3‑amine lacks PDE inhibitory activity entirely, confirming that the bicyclic imidazo[5,1‑c] architecture is a prerequisite for engagement of the PDE catalytic pocket.

Phosphodiesterase 2A CNS disorders PDE10

Regioselective Synthetic Versatility: Imidazo[5,1‑c] Fusion Enables Unique Derivatization Not Possible with [2,1‑c] Isomers

The imidazo[5,1‑c][1,2,4]triazine system undergoes regioselective hydrolysis in boiling 2N HCl to yield 7‑amino‑3‑carbamoyl derivatives, and the 7‑amino group can be acetylated or condensed with secondary heteroalicyclic amines to form amides [1]. This reactivity pattern is distinct from the imidazo[2,1‑c] isomer, which cyclizes under different conditions (acid‑catalyzed dehydration of acetyl‑hydrazones vs. base‑catalyzed cyclization of ester‑hydrazones) [2]. The [5,1‑c] fusion thus provides a unique synthetic entry to 7‑substituted derivatives that are inaccessible via the [2,1‑c] route.

Synthetic chemistry Regioselectivity Derivatization

Priority Application Scenarios for Imidazo[5,1-c][1,2,4]triazin-3-amine in Research and Industry


Oncology Lead Discovery: Breast Cancer Cytotoxic Agents

The demonstrated 3.5‑fold IC₅₀ improvement of imidazo[5,1‑c][1,2,4]triazine derivatives over temozolomide on MCF‑7 breast cancer cells [1] positions this scaffold for oncology hit‑to‑lead programs. Researchers can use the 3‑amino group as a synthetic anchor to introduce diverse substituents while retaining the core's intrinsic cytotoxicity. The reduced toxicity toward normal CHO cells further supports progression into selectivity profiling and in vivo xenograft studies.

CNS Drug Discovery: PDE2A‑Targeted Therapeutics

The benzo‑fused imidazo[5,1‑c][1,2,4]triazine chemotype has validated PDE2A inhibitory activity, a target implicated in Alzheimer's disease and schizophrenia [2]. Imidazo[5,1‑c][1,2,4]triazin‑3‑amine serves as the optimal starting material for synthesizing benzo‑annulated analogs, enabling medicinal chemistry teams to rapidly access this underexploited PDE isoform with a confirmed CNS‑relevant pharmacophore.

Anti‑Infective Discovery: Novel Antibacterial Chemotypes

Imidazotriazine congeners exhibit MIC values as low as 3.91 µg/mL against E. coli, outperforming ampicillin [3]. The imidazo[5,1‑c][1,2,4]triazin‑3‑amine core provides a structurally distinct antibacterial scaffold that may evade existing resistance mechanisms. Procurement of the 3‑amine parent enables systematic SAR exploration around the triazine ring to optimize potency and spectrum.

Antiviral Research: Purine‑Mimetic Nucleoside Analogs

The azolo[5,1‑c][1,2,4]triazine class demonstrates structural similarity to biogenic purines, enabling mimicry in metabolic processes and conferring broad antiviral activity [4]. Imidazo[5,1‑c][1,2,4]triazin‑3‑amine is the logical precursor for synthesizing nucleoside analogs that target viral polymerases, offering a privileged scaffold for antiviral drug discovery against flaviviruses and other RNA viruses.

Quote Request

Request a Quote for Imidazo[5,1-c][1,2,4]triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.